{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is a chemical compound that falls under the category of organic compounds, specifically amines and pyrazoles. Its classification can be further detailed as follows:
This compound is typically synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can involve several steps, often starting from commercially available precursors. A common synthetic route includes the following stages:
The molecular structure of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can be described as follows:
The three-dimensional structure can be elucidated using X-ray crystallography or computational methods such as density functional theory (DFT) calculations, providing insights into bond lengths, angles, and stereochemistry.
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can participate in various chemical reactions, including:
The mechanism of action for {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is primarily studied in the context of its potential biological activities:
Studies involving structure-activity relationships (SAR) provide insights into how modifications to the compound affect its biological efficacy and selectivity.
The physical and chemical properties of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride include:
The compound's stability can be influenced by pH, temperature, and light exposure, necessitating proper storage conditions to maintain integrity.
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride has several applications in scientific research:
The molecular structure of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can be systematically deconstructed to understand its classification within privileged pharmacophores:
Pyrazole Core as a Bioisostere: The 1H-pyrazole ring constitutes a quintessential privileged N-heterocyclic scaffold extensively employed in drug design. Its significance stems from its balanced physicochemical properties: moderate basicity (pKa ~2.5 for N2), aromatic character enabling π-π stacking, and presence of multiple hydrogen bonding sites (N1, N2, and C3/C5 hydrogens depending on substitution). This core exhibits remarkable bioisosteric versatility, effectively replacing imidazoles, triazoles, or isoxazoles while modulating target affinity, solubility, and metabolic stability. The specific 1,4-disubstitution pattern observed in this compound (4-fluorophenyl at N1, ethylamine at C4) is a recurrent motif in bioactive molecules targeting kinases and GPCRs [7] [8] [9].
Strategic Fluorine Incorporation: The presence of the 4-fluorophenyl substituent attached to the pyrazole N1 nitrogen exemplifies a deliberate fluorination strategy. The fluorine atom acts as a bioisosteric replacement for hydrogen, offering minimal steric perturbation while significantly altering electronic properties (inductive effect). This modification enhances lipophilicity (log P), promoting passive membrane diffusion and potentially improving CNS penetration. Crucially, the C-F bond confers resistance to oxidative metabolism (para position being particularly effective), thereby increasing plasma half-life. Fluorine can also participate in dipole-dipole interactions and weak hydrogen bonds (C-F···H-X) with target proteins, contributing to binding affinity and selectivity. The 4-fluorophenyl moiety specifically is a common pharmacophore in numerous drugs due to its metabolic stability and optimal spatial orientation [1] [5] [9].
Ethylamine Spacer as a Conformational Linker: The -CH(CH₃)CH₂NH₂·HCl moiety attached to the pyrazole C4 position provides critical molecular flexibility and introduces a primary aliphatic amine functionality. This amine, typically protonated (NH₃⁺) under physiological conditions, serves as a potent hydrogen bond donor and ionic interaction site, enabling crucial salt bridge formation with aspartate or glutamate residues in target proteins. The ethyl spacer allows the terminal amine to explore a conformational space optimal for binding, while the chiral center (if present in the specific stereoisomer) introduces potential for enantioselective target recognition. This ethylamine appendage is structurally analogous to linkers found in several kinase inhibitors and neurotransmitter analogues, highlighting its functional versatility [4] [7] [10].
Table 1: Key Structural Features and Their Pharmacological Implications in {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine Hydrochloride
Structural Feature | Chemical Significance | Pharmacological Implication |
---|---|---|
1H-Pyrazole Ring (1,4-disub) | Privileged N-heterocycle; H-bond acceptor/donor sites; Aromatic π-system; Moderate basicity | Target recognition (kinases, GPCRs); Bioisostere for imidazole/triazole; Tuning of solubility/pKa |
4-Fluorophenyl (N1-attached) | Strong electron-withdrawing group; Metabolic stability (C-F bond); Increased lipophilicity | Enhanced membrane permeability; Resistance to CYP-mediated oxidation; Dipole interactions with target proteins |
Ethylamine Linker (-CH(CH₃)CH₂NH₂) | Conformational flexibility; Introduction of basic primary amine (cationic at pH 7.4) | Ionic interactions (salt bridges); Hydrogen bonding (donor); Access to complementary binding regions; Enhanced solubility via salt |
Hydrochloride Salt | Ionic crystalline form | Improved aqueous solubility; Enhanced crystallinity/purification; Standard formulation approach |
The scaffold epitomized by {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is not isolated; it resides within a vibrant and actively researched chemical space. Contemporary medicinal chemistry efforts leverage similar structures to target diverse and therapeutically relevant pathways:
Oncology - Kinase Inhibition and Apoptosis Induction: Fluorinated pyrazolylethylamines are prominent in anticancer drug discovery, particularly targeting tyrosine kinases and cell cycle regulators. Crucially, derivatives like the closely related fluorinated pyrazolo[1,5-a]pyrimidine compound 10c (IC₅₀ = 1.14 ± 0.063 μM against HepG-2 cells) demonstrated potent activity exceeding the reference drug Imatinib. Mechanistic studies revealed these compounds induce apoptosis by upregulating pro-apoptotic BAX, activating caspase-3, and arresting the cell cycle at Pre-G1 and G2-M phases. Notably, compound 10c showed exceptional inhibition of the oncogenic mutant EGFR L858R/T790M (IC₅₀ = 36.79 nM), a critical target in non-small cell lung cancer resistance [1]. This underscores the potential of fluoropyrazolyl scaffolds linked to basic amines to achieve high potency and selectivity against challenging kinase targets. Molecular modeling consistently shows the ethylamine side chain forming critical hydrogen bonds within the ATP-binding cleft, while the fluorinated aryl group occupies hydrophobic pockets [1] [8].
Anti-infective Agents - Targeting Resistant Pathogens: Fluorinated pyrazoles bearing amine functionalities are explored as novel anti-infectives to combat drug resistance. Research demonstrates that scaffolds incorporating pyrazolylpyrazoline cores with fluoro substituents exhibit significant broad-spectrum antimicrobial activity. Specific derivatives (e.g., 7b, 7d, 7f, 7g, 7k) showed pronounced activity against Gram-positive bacteria (Clostridium tetani, Bacillus subtilis) and fungi (Aspergillus niger, Candida albicans), often surpassing reference standards like Griseofulvin. Furthermore, compounds like 7a, 7e, 7h, and 7k displayed potent antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.74 - 1.30 μg/mL) and antitubercular activity against Mycobacterium tuberculosis H₃₇Rv (MIC = 0.82 - 1.78 μg/mL) [5]. The presence of the fluoro group and a flexible amine-containing chain is postulated to enhance penetration through microbial cell walls and interaction with targets like DNA gyrase or dihydrofolate reductase. Microwave-assisted synthesis, often employed for these derivatives, highlights modern methodological approaches to efficiently generate structurally complex variants for SAR exploration [5].
Central Nervous System (CNS) Modulation - GPCR Targeting: Pyrazolylethylamines are recurrent motifs in ligands for G-Protein Coupled Receptors (GPCRs), particularly cannabinoid receptors (CB1/CB2). Structural analogues, such as compound 4 (patented by Makriyannis et al.), demonstrate high affinity (Ki = 6 - 1844 nM for CB1; 36.5 - 13,585 nM for CB2) and selectivity profiles achievable by modifying the substituents on the pyrazole core and the amine side chain [7]. The protonated ethylamine mimics the terminal amine of endogenous ligands, facilitating ionic interactions within the orthosteric binding site. The fluorinated aryl group contributes to lipophilicity, aiding blood-brain barrier passage, and provides a vector for optimizing subtype selectivity through steric and electronic effects. While the specific CNS activity of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride requires empirical validation, its structural similarity to established GPCR pharmacophores positions it as a candidate for exploring neurological targets like serotonin or dopamine receptors [7] [8].
Table 2: Bioactivity Profiles of Representative Fluorinated Pyrazolylethylamine Analogues in Drug Discovery
Therapeutic Area | Exemplar Compound/Scaffold | Key Biological Activity/Target | Potency/Result | Structural Relevance to Target Compound |
---|---|---|---|---|
Oncology | Compound 10c (Pyrazolo[1,5-a]pyrimidine) | EGFR L858R/T790M inhibition; Apoptosis induction (HepG-2) | IC₅₀ (EGFR) = 36.79 nM; IC₅₀ (HepG-2) = 1.14 ± 0.063 μM [1] | Shared fluorinated aryl group; Basic amine side chain (analogous to ethylamine) |
Antimicrobial/Antiparasitic | Pyrazolylpyrazolines (e.g., 7a, 7k) | Anti-P. falciparum; Anti-M. tuberculosis; Broad-spectrum antimicrobial | IC₅₀ (Malaria) = 0.74-1.30 μg/mL; MIC (TB) = 0.82-1.78 μg/mL [5] | Fluorine substitution for membrane penetration; Heterocyclic core with amine linkers |
CNS (GPCR Modulation) | CB1/CB2 Antagonist (Compound 4) | Cannabinoid Receptor CB1 Antagonism | Ki (CB1) = 6 - 1844 nM [7] | Core pyrazolylethylamine motif; Fluorinated aryl group for lipophilicity/selectivity |
Kinase Inhibition (Clinical) | Pirtobrutinib (Jaypirca®) | Non-covalent Bruton's Tyrosine Kinase (BTK) Inhibitor | FDA Approved (2023) for MCL/CLL [8] | Validates 4-aminopyrazole (bioisostere) as core scaffold in approved kinase drug |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7